N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the nicotinamide moiety. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiadiazole and nicotinamide derivatives.
Medicine: This compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity, while the nicotinamide moiety could influence cellular processes such as energy metabolism and DNA repair.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide
Uniqueness
Compared to these similar compounds, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is unique due to the presence of the isopropoxynicotinamide moiety. This structural feature may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRHUBGEHHRSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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